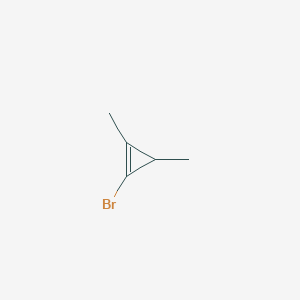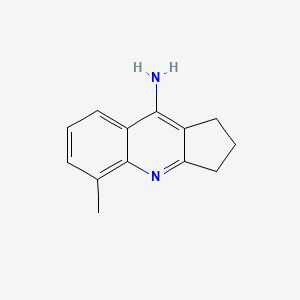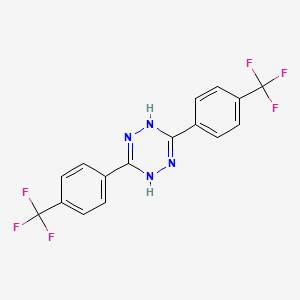
3-Pyridyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridyl ether is an organic compound characterized by the presence of a pyridine ring attached to an ether group. This compound is part of the broader class of pyridine derivatives, which are known for their diverse applications in various fields, including chemistry, biology, and medicine. The pyridine ring is a six-membered aromatic ring containing one nitrogen atom, which imparts unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridyl ether typically involves the reaction of pyridine derivatives with appropriate reagents to introduce the ether functionality. One common method is the nucleophilic substitution reaction, where a pyridine derivative reacts with an alkoxide to form the ether linkage. For example, the reaction of 3-hydroxypyridine with an alkyl halide in the presence of a base can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
3-Pyridyl ether can undergo various chemical reactions, including:
Oxidation: The ether group can be oxidized to form corresponding carbonyl compounds.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield pyridine carboxylic acids, while reduction can produce piperidine derivatives .
Scientific Research Applications
3-Pyridyl ether has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Pyridyl ether involves its interaction with specific molecular targets. For instance, when used as a ligand, it can coordinate with metal centers in catalytic processes. In biological systems, it may interact with receptors or enzymes, modulating their activity. The nitrogen atom in the pyridine ring plays a crucial role in these interactions by forming hydrogen bonds or coordinating with metal ions .
Comparison with Similar Compounds
Similar Compounds
Pyridine: The parent compound of 3-Pyridyl ether, known for its basicity and aromaticity.
Piperidine: A reduced form of pyridine, commonly used in pharmaceuticals.
Bipyridine: A compound with two pyridine rings, often used as a ligand in coordination chemistry.
Uniqueness
This compound is unique due to the presence of both the pyridine ring and the ether linkage, which imparts distinct chemical properties. This combination allows for versatile reactivity and a wide range of applications, distinguishing it from other pyridine derivatives .
Properties
CAS No. |
53258-95-0 |
|---|---|
Molecular Formula |
C10H8N2O |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
3-pyridin-3-yloxypyridine |
InChI |
InChI=1S/C10H8N2O/c1-3-9(7-11-5-1)13-10-4-2-6-12-8-10/h1-8H |
InChI Key |
VZUJTDYSGISPLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)OC2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(5-Bromo-2,3-dihydro-3-methyl-2-oxo-1H-benzimidazol-1-yl)-1-[(4-methoxyphenyl)methyl]-2,6-piperidinedione](/img/structure/B13943141.png)
![3,5-Dichloro-2-[[2-(4-ethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13943147.png)


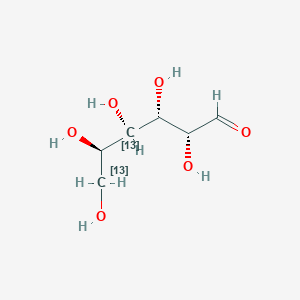
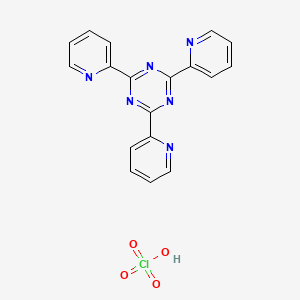
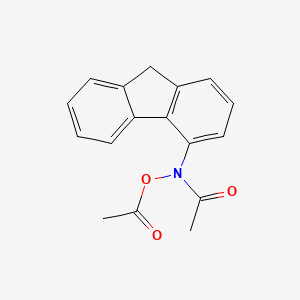

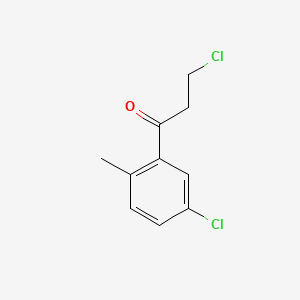
![4-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)benzenemethanamine](/img/structure/B13943187.png)
